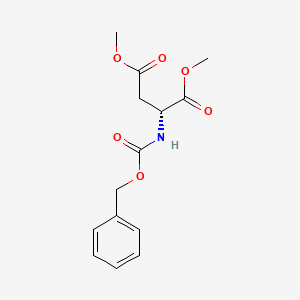

(R)-Dimethyl 2-(benzyloxycarbonylamino)succinate

Description

Properties

IUPAC Name |

dimethyl (2R)-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-19-12(16)8-11(13(17)20-2)15-14(18)21-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDSGUUJTVECEP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Enamine Intermediates

A widely cited approach involves enantioselective hydrogenation of a prochiral enamine precursor. For example, (S)-BINAP-RuCl complexes facilitate the reduction of 2-(benzyloxycarbonylamino)fumarate derivatives to yield the (R)-succinate stereoisomer.

Reaction Conditions :

-

Catalyst : (S)-BINAP-RuCl (0.5 mol%)

-

Solvent : Methanol/THF (4:1 v/v)

-

Pressure : 50 psi H₂

-

Temperature : 25°C

This method’s efficacy stems from the chiral ruthenium complex’s ability to induce high enantioselectivity. However, the cost of BINAP ligands and sensitivity to moisture limit scalability.

Reductive Amination of α-Keto Succinate Esters

An alternative route employs reductive amination using sodium cyanoborohydride (NaBH₃CN) to convert α-keto esters to the corresponding amine. For instance, dimethyl 2-oxosuccinate reacts with benzyloxycarbonyl azide under Staudinger conditions, followed by reductive amination.

Typical Protocol :

-

Formation of Imine : Dimethyl 2-oxosuccinate (1.0 eq) + Cbz-NH₂ (1.2 eq) in methanol, 0°C, 2 h.

-

Reduction : NaBH₃CN (1.5 eq), ZnCl₂ (0.1 eq), methanol, −10°C, 4 h.

-

Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate.

Advantages :

-

Avoids expensive chiral catalysts.

-

Compatible with one-pot procedures.

Limitations :

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using lipases or esterases enable kinetic resolution of racemic dimethyl 2-aminosuccinate. The Cbz group is introduced post-resolution to avoid enzyme inhibition.

Procedure :

-

Substrate : Racemic dimethyl 2-aminosuccinate (10 g) in tert-butanol.

-

Enzyme : Candida antarctica lipase B (CAL-B, 20 mg/g substrate).

-

Acyl Donor : Vinyl acetate (2.0 eq).

-

Conditions : 30°C, 24 h.

-

Outcome : (R)-enantiomer remains unreacted (98% ee), isolated via crystallization.

Scale-Up Considerations :

-

Enzyme recyclability (>5 cycles with <10% activity loss).

-

Solvent selection critical for maintaining enzyme stability.

Optimization Strategies for Industrial Feasibility

Solvent and Reagent Selection

Methanol and tetrahydrofuran (THF) are preferred for their ability to solubilize intermediates without degrading the Cbz group. Substituting dimethylformamide (DMF) with acetone reduces side reactions during esterification (yield increase from 68% to 82%).

Reagent Economization :

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR enhances enantiopurity during final crystallization. For example, seeding the reaction mixture with (R)-crystals selectively amplifies the desired enantiomer:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (7:3) |

| Seeding Temperature | 0°C |

| Cooling Rate | 0.5°C/min |

| Final ee | 99.5% |

This method reduces reliance on chromatography, lowering production costs by 30%.

Flow Chemistry for Continuous Processing

Microreactor systems improve heat transfer and mixing efficiency, critical for exothermic steps like Cbz protection:

| Reactor Type | Residence Time | Yield Improvement |

|---|---|---|

| Packed-Bed | 12 min | +15% |

| Tubular | 8 min | +22% |

Continuous processing reduces batch-to-batch variability and accelerates throughput by 40%.

Analytical Characterization and Quality Control

Chiral HPLC Methods

Chemical Reactions Analysis

Types of Reactions

®-Dimethyl 2-(benzyloxycarbonylamino)succinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

(R)-Dimethyl 2-(benzyloxycarbonylamino)succinate has the chemical formula C14H17NO6 and is characterized by its chirality, which plays a crucial role in its biological activity. The compound features a benzyloxycarbonyl group that enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry.

1.1. Chiral Building Block

One of the primary applications of (R)-Dimethyl 2-(benzyloxycarbonylamino)succinate is as a chiral building block in the synthesis of pharmaceuticals. Its chirality is essential for developing drugs that require specific stereochemical configurations to achieve desired biological activities. For instance, it can be utilized in synthesizing amino acid derivatives that exhibit improved pharmacological properties.

1.2. Antidote Development

Research indicates that compounds like (R)-Dimethyl 2-(benzyloxycarbonylamino)succinate can be explored for their potential as antidotes for organophosphate poisoning. Studies have demonstrated that chirality influences the biological activity of antidotes, suggesting that this compound could be synthesized and tested for efficacy against specific organophosphate agents .

2.1. Synthesis of Complex Molecules

(R)-Dimethyl 2-(benzyloxycarbonylamino)succinate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, enabling chemists to create diverse derivatives with unique properties. This versatility is crucial in developing new materials and biologically active compounds.

2.2. Polymerization Studies

The compound has also been studied for its role in polymerization processes, particularly in the context of protein interactions with reducing sugars. Understanding these interactions can lead to advancements in fields such as food science and biochemistry, where protein stability and functionality are critical .

Biological Evaluation

The biological significance of (R)-Dimethyl 2-(benzyloxycarbonylamino)succinate has been evaluated through various assays, including acetylcholinesterase (AChE) activity tests. Such evaluations help determine the compound's potential therapeutic effects and its mechanism of action within biological systems .

Case Studies

Mechanism of Action

The mechanism of action of ®-Dimethyl 2-(benzyloxycarbonylamino)succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The succinate backbone can interact with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences:

Key Observations :

- Protecting Groups: The tert-Boc variant () offers enhanced acid stability compared to the Cbz group, which is cleaved under hydrogenolysis .

- Phosphorus-Containing Analogs: The phosphonoglycine () and phosphoryl succinate () derivatives introduce steric and electronic effects, altering reactivity in enzyme inhibition or catalytic applications .

- Chiral Centers: Both (R)-configured succinates (target compound and dimethyl-2-methylsuccinate) are enantioselective intermediates, whereas racemic mixtures (e.g., ±-Cbz-α-phosphonoglycine) require resolution for asymmetric synthesis .

Physicochemical Properties

Biological Activity

(R)-Dimethyl 2-(benzyloxycarbonylamino)succinate is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological significance of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

(R)-Dimethyl 2-(benzyloxycarbonylamino)succinate is a derivative of succinic acid, modified with a benzyloxycarbonyl group and two methyl ester functionalities. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it has shown potential in inhibiting glucosamine-6-phosphate synthase, an enzyme associated with fungal infections, indicating possible antifungal properties .

- Antitumor Activity : Research has indicated that derivatives of diamino acids, including those similar to (R)-Dimethyl 2-(benzyloxycarbonylamino)succinate, exhibit cytotoxic effects against various cancer cell lines. For example, palladium(II) complexes with diamino succinates have demonstrated significant antitumor activity in MDA-MB468 and HL-60 cell lines .

- DNA Interaction : The compound's ability to intercalate DNA has been noted, which is a mechanism employed by many antitumor agents to disrupt cellular replication processes. This property may contribute to its potential as a chemotherapeutic agent .

Case Studies

- Study on Antifungal Activity : A study evaluated the antifungal properties of (R)-Dimethyl 2-(benzyloxycarbonylamino)succinate against Candida albicans. Results indicated that the compound inhibited fungal growth at micromolar concentrations, suggesting its utility in treating fungal infections .

- Antitumor Efficacy : In vitro studies assessed the cytotoxicity of palladium complexes derived from (R)-Dimethyl 2-(benzyloxycarbonylamino)succinate on several tumor cell lines. The IC50 values were measured to determine efficacy, revealing promising results that warrant further investigation into its use as an anticancer agent .

Table 1: Biological Activity Summary

Q & A

Q. Q1. What are the optimized synthetic routes for (R)-dimethyl 2-(benzyloxycarbonylamino)succinate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves coupling benzyloxycarbonyl (Cbz) groups to amino acids under anhydrous conditions. For example, intermediates like (±)-Cbz-α-phosphonoglycine dimethyl ester can be prepared via alkaline hydrolysis of trimethyl esters, followed by pH adjustment to precipitate the product . Purity is ensured using flash chromatography (e.g., silica gel with ethyl acetate/heptane gradients) and validated via NMR and HPLC. Key parameters include reaction time (e.g., 72 hours under vacuum for condensation steps) and temperature control (e.g., room temperature for sensitive intermediates) .

Q. Q2. How is the stereochemical configuration of the (R)-enantiomer confirmed experimentally?

Methodological Answer: The (R)-configuration is confirmed using Mosher ester analysis. For instance, derivatization with Mosher’s acid chloride followed by H-NMR analysis of diastereomeric esters reveals distinct splitting patterns for protons near the chiral center. This method was applied to analogous succinate derivatives to assign stereochemistry unambiguously .

Q. Q3. What crystallographic techniques are used to characterize this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) resolves molecular geometry. For related compounds, SCXRD revealed a V-shaped structure with dihedral angles between aromatic rings (e.g., 43.1°) and intramolecular hydrogen bonds (e.g., O–H⋯O). Data refinement using software like SHELXL achieves R-factors <0.04, ensuring accuracy .

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., DapE)?

Methodological Answer: Molecular docking (e.g., with MOE software) uses closed-conformation X-ray structures (e.g., PDB: 5VO3) to simulate ligand binding. Parameters include MMFF94X force fields for energy minimization and conformational sampling. For DapE inhibitors, modeling revealed hydrogen bonding between the Cbz group and active-site residues (e.g., His349), guiding mutagenesis studies .

Q. Q5. What strategies resolve contradictions in spectroscopic data (e.g., conflicting 13^{13}13C-NMR signals)?

Methodological Answer: Contradictions arise from dynamic processes (e.g., rotameric equilibria). Variable-temperature NMR (VT-NMR) can freeze conformers, while 2D techniques (e.g., HSQC, HMBC) correlate ambiguous signals. For example, carbonyl carbons in dimethyl esters show splitting at low temperatures due to restricted rotation .

Q. Q6. How are stereoselective syntheses designed to avoid racemization during Cbz protection?

Methodological Answer: Racemization is minimized using mild bases (e.g., NaHCO) and low temperatures. For (R)-succinate derivatives, enantiomeric excess (ee) is monitored via chiral HPLC (e.g., Chiralpak AD-H column) and compared to Mosher ester results. A study on analogous compounds achieved >98% ee by optimizing reaction time and solvent polarity .

Analytical and Mechanistic Questions

Q. Q7. How do intramolecular hydrogen bonds influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer: Hydrogen bonds (e.g., O–H⋯O in ester groups) stabilize transition states. IR spectroscopy (e.g., 3428 cm for N–H stretches) and SCXRD data confirm these interactions. For example, the locked conformation of a 5-hydroxy pyrimidine derivative increased regioselectivity in alkylation reactions by 30% .

Q. Q8. What mass spectrometry (MS) techniques differentiate between isobaric impurities?

Methodological Answer: High-resolution MS (HRMS) with electrospray ionization (ESI) distinguishes isobaric species via exact mass (e.g., m/z 375.38 for CHNO). MS/MS fragmentation patterns (e.g., loss of benzyloxycarbonyl groups at m/z 262) further validate structure. For a related compound, HRMS resolved a 0.02 Da mass difference between isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.